molecular formula C20H22N2O3S B2854915 N-(3,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896358-76-2

N-(3,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No. B2854915
CAS RN: 896358-76-2
M. Wt: 370.47
InChI Key: MVJBHHGRFFIRQU-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . The presence of the pyrrolo[3,2,1-ij]quinoline structure suggests that it might have similar properties to other compounds in this class .


Synthesis Analysis

While the exact synthesis process for this compound is not available, related compounds have been synthesized using various methods. For instance, the Stollé type reaction of hydroquinoline with oxalyl chloride has been used to annelate a pyrroledione fragment at the i,j sides of hydroquinoline . Another method involves the condensation of 6-bromo-1,2,3,4-tetrahydroquinoline with triethylmethane tricarboxylate .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the pyrrolo[3,2,1-ij]quinoline structure. The structure of related compounds has been confirmed by elemental analysis and standard spectral methods .


Chemical Reactions Analysis

The chemical reactivity of this compound is likely to be similar to that of other quinoline derivatives. Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

Scientific Research Applications

Synthesis Methods and Chemical Properties

Several studies have focused on the synthesis of quinoline derivatives, including compounds similar to N-(3,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, and their chemical properties. The synthesis of these compounds often involves complex chemical reactions aimed at integrating the quinoline structure with various functional groups to enhance their biological activity or to study their chemical behavior. For example, the synthesis of quinoline and naphthyridine sulfonamide or phosphonic acid derivatives explored different synthetic pathways to achieve desired chemical structures and assess their antimicrobial activity, although no significant activity was noted in some cases (Yanagisawa et al., 1973).

Biological Activities and Potential Applications

The biological activities of quinoline sulfonamides, including those similar to the compound , have been a significant focus of research. These compounds have been investigated for various biological activities, such as antimicrobial, antimalarial, and anticancer properties. For instance, novel sulfonamide derivatives were synthesized and evaluated for their pro-apoptotic effects on cancer cells, indicating the potential for these compounds in cancer therapy (Cumaoğlu et al., 2015). Similarly, N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides showed promising antimalarial activity, suggesting the role of the sulfonamide moiety in inhibiting hemozoin formation, a crucial process in the malaria parasite's lifecycle (Verma et al., 2016).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-13-5-7-17(10-14(13)2)21-26(24,25)18-11-15-4-3-9-22-19(23)8-6-16(12-18)20(15)22/h5,7,10-12,21H,3-4,6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJBHHGRFFIRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

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